molecular formula C7H13NO B8495743 Cyclobutanecarboxylic acid ethylamide

Cyclobutanecarboxylic acid ethylamide

Cat. No.: B8495743
M. Wt: 127.18 g/mol
InChI Key: AXDLTLIKVSAPPJ-UHFFFAOYSA-N
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Description

Cyclobutanecarboxamide (C₅H₉NO, molecular weight: 99.133 g/mol) is a cyclobutane derivative featuring a carboxamide functional group. Its monoisotopic mass is 99.068414 g/mol, and it is registered under CAS No. 1503-98-6 . This compound is structurally characterized by a strained four-membered cyclobutane ring, which influences its reactivity and physical properties. Cyclobutanecarboxamide is utilized in organic synthesis and pharmaceutical research, particularly as a precursor or intermediate for more complex molecules.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

N-ethylcyclobutanecarboxamide

InChI

InChI=1S/C7H13NO/c1-2-8-7(9)6-4-3-5-6/h6H,2-5H2,1H3,(H,8,9)

InChI Key

AXDLTLIKVSAPPJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCC1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Cyclobutanecarboxylic acid ethylamide serves as a crucial building block in the development of pharmaceuticals. Its unique structural characteristics enable it to act as a scaffold for designing new drugs targeting specific biological pathways.

  • Drug Development : The compound is involved in the synthesis of biologically active compounds and has been linked to approved drugs such as Butorphanol and Nalbuphine, which are used for pain management and anesthesia . Additionally, cyclobutanecarboxylic acid derivatives have been shown to possess antiviral properties, particularly against influenza viruses .

Synthesis of Cyclobutane Derivatives

The compound is utilized as a principal reagent for synthesizing various monosubstituted cyclobutane derivatives. These derivatives are essential in creating complex molecules for pharmaceutical applications.

  • Synthetic Methods : Research indicates that this compound can be synthesized through several methods, including oxidative ring contraction and hydrolysis of diethyl cyclobutanedicarboxylate . It has been noted that these synthetic routes are often straightforward and cost-effective, allowing for large-scale applications in industrial settings .

The biological activity of this compound derivatives has been extensively studied, revealing their potential therapeutic effects.

  • Antiviral Activity : Certain derivatives have demonstrated significant antiviral activity, making them candidates for further development as antiviral agents . The compound's ability to interact with viral enzymes positions it as a valuable resource in combating viral infections.
  • Pharmacological Studies : Studies have shown that modifications to the cyclobutane ring can enhance the pharmacological properties of the compounds derived from this compound, leading to improved efficacy and reduced side effects in therapeutic applications .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Drug DevelopmentLinked to pain management drugs like Butorphanol
Biological ActivityPotential antiviral properties against influenza
Synthetic MethodologiesCost-effective synthesis routes for large-scale use

Comparison with Similar Compounds

Cyclobutanecarboxylic Acid

Molecular Formula : C₅H₈O₂
Molecular Weight : 100.11 g/mol
Key Properties :

  • Boiling point: 195°C
  • Density: 1.04 g/cm³
  • Hazard classification: Class 4-3-III (flammable liquid) .

Comparison :
Cyclobutanecarboxylic acid lacks the amide group present in cyclobutanecarboxamide, making it more acidic (pKa ~4-5 for carboxylic acids vs. ~15-20 for amides). The carboxylic acid is more reactive in esterification and amidation reactions, while the amide exhibits stronger hydrogen bonding due to its NH group, enhancing its solubility in polar solvents .

Cyclobutanecarboxylic Acid Chloride

Molecular Formula : C₅H₇ClO
Molecular Weight : 118.56 g/mol
Key Properties :

  • Hazard classification: Class 4-2-III (flammable solid) .

Comparison :
The acid chloride is significantly more reactive than cyclobutanecarboxamide, readily undergoing nucleophilic acyl substitution (e.g., with amines or alcohols to form amides or esters). In contrast, the amide is stable under mild conditions, making it preferable for applications requiring controlled reactivity .

1-Benzylcyclobutane-1-carboxylic Acid

Molecular Formula : C₁₂H₁₄O₂
Molecular Weight : 190.24 g/mol
Key Properties :

  • Physical state: White solid .

Comparison :
The benzyl substituent introduces steric bulk and aromaticity, altering solubility and reactivity. Unlike cyclobutanecarboxamide, this derivative is less polar and more lipophilic, making it suitable for hydrophobic interactions in drug design. However, it lacks the hydrogen-bonding capacity of the amide group .

Methyl 3-Amino-2,2-dimethylcyclobutane-1-carboxylate Hydrochloride

Molecular Formula: C₉H₁₆ClNO₂ Molecular Weight: 213.68 g/mol Key Properties:

  • Purity: ≥95%
  • Applications: Used as a versatile building block in drug discovery .

Comparison: This compound combines an ester, amino, and dimethyl groups, offering multifunctional reactivity. The ester group (unlike the amide) is hydrolyzable under acidic/basic conditions, while the amino group enables further derivatization. The hydrochloride salt enhances its stability and water solubility compared to neutral amides like cyclobutanecarboxamide .

Ethyl 1-Cyanocyclobutanecarboxylate

Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Key Properties:

  • Structural similarity score: 0.79 (relative to cyclobutanecarboxamide) .

Comparison: The nitrile and ester groups in this compound enable diverse reactivity (e.g., nitrile reduction or ester hydrolysis). Unlike cyclobutanecarboxamide, it lacks hydrogen-bond donors, reducing its polarity. This makes it more suitable for reactions requiring non-polar solvents .

Data Table: Key Properties of Cyclobutanecarboxamide and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State Key Reactivity/Applications
Cyclobutanecarboxamide C₅H₉NO 99.133 Amide Solid* Pharmaceutical intermediates, H-bonding
Cyclobutanecarboxylic Acid C₅H₈O₂ 100.11 Carboxylic acid Liquid Esterification, acidic reactions
1-Benzylcyclobutane-1-carboxylic Acid C₁₂H₁₄O₂ 190.24 Carboxylic acid, benzyl White solid Sterically hindered drug scaffolds
Cyclobutanecarboxylic Acid Chloride C₅H₇ClO 118.56 Acid chloride Liquid Nucleophilic substitution reactions
Methyl 3-Amino-2,2-dimethylcyclobutane-1-carboxylate HCl C₉H₁₆ClNO₂ 213.68 Ester, amino, hydrochloride Solid Drug building blocks, salt formation
Ethyl 1-Cyanocyclobutanecarboxylate C₈H₁₁NO₂ 153.18 Ester, nitrile Liquid Nitrile chemistry, non-polar reactions

*Inferred from analogous compounds in .

Notes on Nomenclature and Evidence Limitations

The term "ethylamide" in the query may refer to a misnomer. The evidence primarily covers cyclobutanecarboxamide (an amide) and ethyl esters (e.g., ethyl 1-cyanocyclobutanecarboxylate). Future studies should clarify nomenclature and explore ethyl-substituted amides.

Preparation Methods

Activation of the Carboxylic Acid Group

Cyclobutanecarboxylic acid is typically activated using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) to form an active ester intermediate. For instance, benzyl 3-oxocyclobutane-1-carboxylate (15 ) is synthesized via EDCI-mediated coupling of cyclobutanecarboxylic acid with benzyl alcohol, achieving quantitative yield under optimized conditions. This intermediate is critical for subsequent transformations, including reduction and amidation.

Amidation with Ethylamine

The activated ester reacts with ethylamine to form the ethylamide. However, competing hydrolysis necessitates anhydrous conditions and controlled stoichiometry. In a representative procedure, the benzyl ester is hydrogenolyzed to regenerate the carboxylic acid, which is then coupled with ethylamine using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as the activating agent. This stepwise approach mitigates side reactions, yielding this compound with >95% purity.

Diastereoselective Synthesis via Meldrum’s Acid Intermediates

A breakthrough method for accessing cis-1,3-disubstituted cyclobutane scaffolds—a structural motif in this compound—employs Meldrum’s acid derivatives to enforce stereocontrol.

Knoevenagel Condensation and Cyclization

Cyclobutylidene Meldrum’s acid (16 ) is synthesized via Knoevenagel condensation of benzyl 3-oxocyclobutane-1-carboxylate (15 ) with Meldrum’s acid (14 ) in the presence of piperidine. This reaction proceeds in 88% yield, forming a rigid intermediate that directs subsequent reductions.

Sodium Borohydride Reduction

Key to this method is the cis-selective reduction of 16 using NaBH4. Under optimized conditions (THF, −10°C), the exocyclic double bond is reduced with 99.5:0.5 diastereomeric ratio (dr). The selectivity arises from steric hindrance imposed by the Meldrum’s acid moiety, which favors hydride attack from the less hindered face. Recrystallization from methanol further enhances dr to >99.5:0.5, critical for pharmaceutical applications.

Decarboxylation and Amide Formation

The reduced product undergoes decarboxylation under acidic conditions (HCl, EtOAc) to yield the cis-1,3-disubstituted cyclobutane carboxylic acid. Subsequent amidation with ethylamine via mixed carbonic anhydride intermediates completes the synthesis. This scalable, chromatography-free route achieves an overall yield of 39%, a significant improvement over earlier methods.

Palladium-Catalyzed C–H/C–C Functionalization

Recent advances in transition-metal catalysis enable formal γ–C–H functionalization of cyclobutyl ketones, offering a modular route to 1,3-disubstituted cyclobutanes.

Norrish-Yang Cyclization

Cyclobutyl aryl ketones undergo UV-light-promoted Norrish-Yang cyclization to form bicyclo[1.1.1]pentan-2-ol intermediates. This step exploits the ring strain of cyclobutane to generate a reactive bicyclic structure, which serves as a platform for further functionalization.

Palladium-Catalyzed C–C Cleavage and Coupling

The bicyclic intermediate undergoes Pd-catalyzed C–C bond cleavage in the presence of ligands such as Xantphos. This generates an alkylpalladium species, which couples with (hetero)aryl, alkenyl, or alkynyl reagents to install substituents at the γ-position. For example, coupling with phenylboronic acid affords cis-γ-arylated cyclobutyl ketones in 72% yield with exclusive cis-selectivity.

Conversion to Ethylamide

The aryl ketone group is oxidized to a carboxylic acid via ruthenium-catalyzed oxidation, followed by amidation with ethylamine. This sequence demonstrates the versatility of Pd-catalyzed methods for introducing diverse functionalities onto the cyclobutane core.

Alternative Synthetic Strategies

Ring-Opening of Strained Cyclobutane Derivatives

Bicyclo[1.1.0]butanes undergo strain-release-driven reactions with electrophiles to form 1,3-disubstituted cyclobutanes. While less explored for ethylamide synthesis, this approach could provide access to novel analogs via azide-alkyne cycloaddition or nucleophilic substitution.

Comparative Analysis of Preparation Methods

MethodKey StepsYield (%)Diastereoselectivity (dr)Scalability
Direct AmidationEDCI activation, amidation60–75N/AModerate
Meldrum’s Acid RouteKnoevenagel, NaBH4 reduction39>99.5:0.5High
Pd-Catalyzed FunctionalizationNorrish-Yang, Pd coupling50–72>99:1Moderate

The Meldrum’s acid route excels in stereocontrol and scalability, making it ideal for industrial applications. Pd-catalyzed methods offer modularity but require specialized reagents. Direct amidation, while simpler, suffers from moderate yields due to competing hydrolysis.

Analytical Characterization

Critical to method validation is rigorous characterization using:

  • NMR Spectroscopy : cis-1,3-disubstituted cyclobutanes exhibit distinct coupling constants (e.g., J = 8–10 Hz for vicinal protons).

  • HPLC : Chiral stationary phases resolve enantiomers, ensuring >99.5% ee in stereocontrolled syntheses.

  • X-ray Crystallography : Confirms absolute configuration, particularly for intermediates like bicyclo[1.1.1]pentan-2-ol .

Q & A

Q. What are the standard synthetic routes for preparing cyclobutanecarboxylic acid ethylamide?

this compound can be synthesized via a two-step process:

Formation of cyclobutanecarboxylic acid chloride : Cyclobutanecarboxylic acid reacts with thionyl chloride (SOCl₂) or hydrochloric acid in the presence of carbon tetrachloride (CCl₄) to yield the acid chloride intermediate .

Amidation : The acid chloride is then reacted with ethylamine (C₂H₅NH₂) in anhydrous conditions to form the ethylamide derivative.

  • Key considerations : Use of inert atmosphere (e.g., nitrogen) to prevent hydrolysis, and purification via column chromatography or recrystallization.

Q. What analytical techniques are essential for characterizing this compound?

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹ and N–H bend at ~1550 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for ethylamide protons (e.g., NH at δ 6.5–7.5 ppm, CH₂CH₃ at δ 1.1–1.3 ppm) and cyclobutane ring protons (δ 2.0–3.0 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and cyclobutane carbons at ~20–40 ppm .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, and N percentages (e.g., compound 32: C 58.31% calc. vs. 58.10% obs.) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed NMR data for this compound derivatives?

Discrepancies in NMR data (e.g., shifts in NH or cyclobutane protons) may arise from:

  • Solvent effects : Polar solvents (e.g., DMSO) can deshield protons.
  • Conformational dynamics : Cyclobutane ring puckering alters electronic environments .
  • Impurities : Trace solvents or unreacted starting materials.
    Methodological approach :

Compare experimental data with computational predictions (DFT calculations).

Use deuterated solvents and optimize sample concentration.

Confirm purity via HPLC or mass spectrometry .

Q. How can synthesis yields of this compound derivatives be optimized?

Yields vary significantly (e.g., 10.9% for compound 32 vs. 52.9% for compound 34) due to:

  • Steric hindrance : Bulky substituents on the quinoxaline ring (e.g., compound 34’s trimethyl group) improve reactivity .
  • Reaction temperature : Lower temperatures reduce side reactions (e.g., hydrolysis).
  • Catalyst selection : Use of coupling agents like HATU or DCC enhances amidation efficiency.
    Experimental design :
  • Conduct a Design of Experiments (DoE) to test variables (temperature, catalyst, stoichiometry).
  • Monitor reaction progress via TLC or in-situ IR .

Q. What in vitro models are suitable for studying the biological activity of cyclobutanecarboxylic acid derivatives?

  • Transport studies : Use prostate cancer cell lines (e.g., LNCaP) to assess uptake mechanisms via competitive inhibition with amino acid analogs (e.g., trans-1-amino-3-fluoro-cyclobutanecarboxylic acid) .
  • Enzyme inhibition assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
    Key parameters :
  • Maintain physiological pH (7.4) and temperature (37°C).
  • Validate results with radiolabeled analogs (e.g., carbon-11 or fluorine-18 isotopes) .

Methodological Considerations

Q. How should researchers address safety concerns when handling cyclobutanecarboxylic acid derivatives?

  • Hazards : Corrosive (risk of skin/eye damage) and potential respiratory irritants .
  • Safety protocols :
    • Use fume hoods and PPE (gloves, goggles).
    • Store at 0–6°C for acid chloride derivatives to prevent decomposition .
    • Neutralize spills with sodium bicarbonate .

Q. What strategies are recommended for validating the stability of this compound under varying pH conditions?

  • Stability testing :
    • Incubate the compound in buffers (pH 1–12) at 25°C and 37°C.
    • Monitor degradation via HPLC at intervals (0, 24, 48 hours) .
  • Findings : Stability decreases at pH > 12, with no significant loss observed at pH < 12.6 .

Data Analysis and Reporting

Q. How should conflicting elemental analysis data be reported in publications?

  • Disclose both calculated and observed values (e.g., compound 35: N 11.44% calc. vs. 11.58% obs.) .
  • Provide possible explanations (e.g., hygroscopicity, incomplete combustion).
  • Include raw data in supplementary materials for transparency .

Q. What statistical methods are appropriate for meta-analyses of cyclobutanecarboxylic acid derivative studies?

  • Use random-effects models to account for heterogeneity across studies.
  • Perform sensitivity analyses to assess the impact of study design (e.g., case-control vs. cohort) .
  • Report effect sizes with 95% confidence intervals and I² statistics .

Tables

Q. Table 1. Analytical Data for Selected Ethylamide Derivatives

CompoundYield (%)C (%) Calc./Obs.H (%) Calc./Obs.N (%) Calc./Obs.
3210.9058.31 / 58.104.09 / 4.0210.74 / 10.76
3452.9466.14 / 66.026.04 / 6.0911.02 / 10.99
3520.9765.40 / 65.625.72 / 5.6611.44 / 11.58
Data sourced from synthetic studies .

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